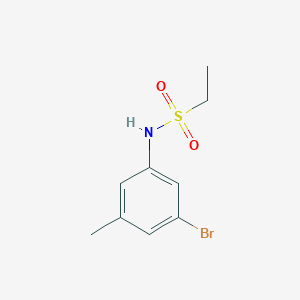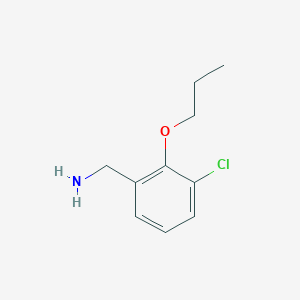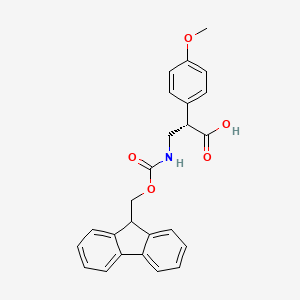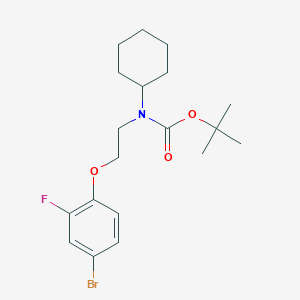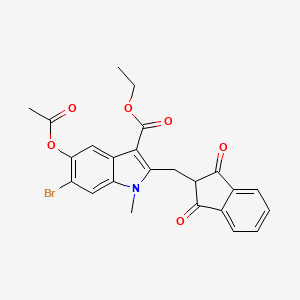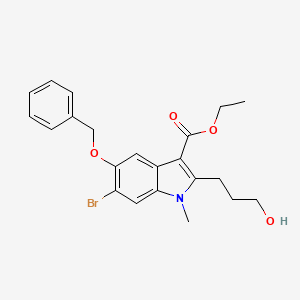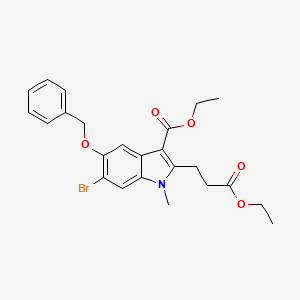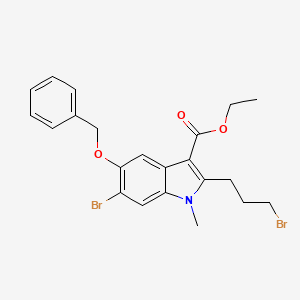
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, or FMOP, is an organic compound with a wide range of scientific applications. It is primarily used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination complexes. FMOP has also been explored as a potential therapeutic agent in a variety of medical contexts, including cancer therapy, neurodegenerative disease treatment, and cardiovascular disease management.
Aplicaciones Científicas De Investigación
Organic Solar Cell Material :
- "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" and related compounds have been explored for their potential in dye-sensitized solar cells (DSSCs). They are part of a class of organometallic compounds designed for DSSC applications, demonstrating the significance of introducing a methoxy group to enhance intramolecular charge transfer, thereby improving the solar cell's efficiency (Ainizatul Husna Anizaim et al., 2020).
Antimicrobial Activity :
- Novel compounds related to "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" have been synthesized and shown to possess antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (M. Nagamani et al., 2018).
Optical Nonlinearity for Potential Optical Applications :
- Certain derivatives of this compound have been studied for their third-order optical nonlinearity, making them promising materials for optical limiting applications. Their nonlinear optical response and large nonlinear refractive index are significant for potential use in opto-electronic devices (T. Shetty et al., 2017).
Liquid Crystal Photoalignment :
- Prop-2-enoates derived from related structures have been found to promote excellent photoalignment of nematic liquid crystals. These findings are valuable for the development of liquid crystal displays (LCDs), where fluorine-substituents play a crucial role in enhancing photoalignment (G. Hegde et al., 2013).
Fluorescence Properties in Charge Transfer Cocrystals :
- The compound and its derivatives have been used to engineer charge-transfer cocrystals, showing significant fluorescence red-shift due to charge-transfer interactions. These properties are instrumental in the field of opto-electronic materials (K. Zhao et al., 2017).
Environment-Sensitive Fluorophore Applications :
- Derivatives of "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" exhibit unique fluorescence properties in different solvents, particularly strong fluorescence in protic solvents. This characteristic is valuable for developing new fluorogenic sensors (S. Uchiyama et al., 2006).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMDOVKRUOWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)

![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)
